![molecular formula C17H36S4Si3 B13953668 Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- CAS No. 57289-38-0](/img/structure/B13953668.png)
Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3311(3,7)]decane-1,3,5-triyl)tris[trimethyl- is a complex organosilicon compound characterized by its unique structure, which includes multiple sulfur atoms and a tricyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- typically involves the reaction of silane precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and characterization to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties .
Biology and Medicine
Research in biology and medicine explores the potential of this compound in drug delivery systems and as a component in diagnostic tools. Its ability to interact with biological molecules makes it a candidate for various biomedical applications .
Industry
In industry, the compound is used in the development of advanced materials, including coatings, adhesives, and sealants. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism by which Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,3,5,7-tetramethyl-: This compound shares a similar tricyclic framework but differs in its functional groups
Tetramethyltetrathiaadamantane: Another related compound with a similar sulfur-containing structure
Uniqueness
Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- is unique due to its specific combination of silicon and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
57289-38-0 |
|---|---|
Molekularformel |
C17H36S4Si3 |
Molekulargewicht |
453.0 g/mol |
IUPAC-Name |
[9,10-dimethyl-3,5-bis(trimethylsilyl)-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]-trimethylsilane |
InChI |
InChI=1S/C17H36S4Si3/c1-12-14-18-16(23(6,7)8)13(2)17(19-14,24(9,10)11)21-15(12,20-16)22(3,4)5/h12-14H,1-11H3 |
InChI-Schlüssel |
NPTVNGKDXFSXHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2SC3(C(C(S2)(SC1(S3)[Si](C)(C)C)[Si](C)(C)C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



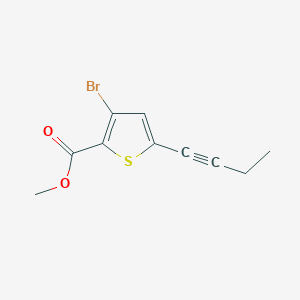
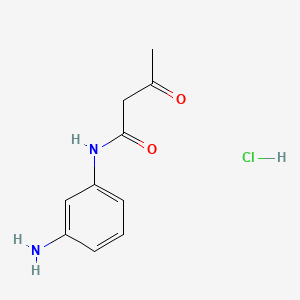

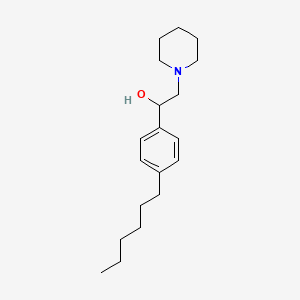
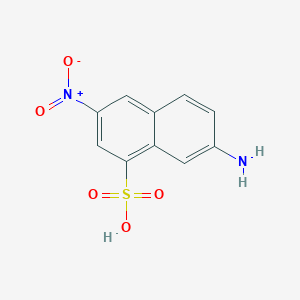
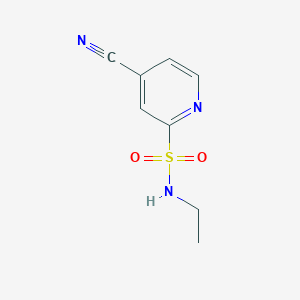
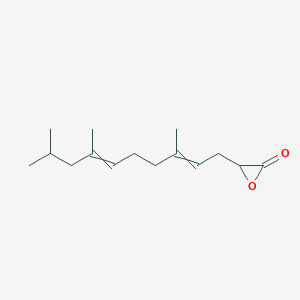


![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)



